(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione

p300/CBP HAT inhibition Stereochemistry-activity relationship Off-target selectivity

(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione (CAS 1889291-53-5, MF C₁₁H₆BrNO₄, MW 296.07) is a chiral, non-racemic spirocyclic compound comprising a 5-bromoindene moiety spiro-fused to an oxazolidine-2',3,4'-trione ring. The compound belongs to the spiro-oxazolidinedione class, a scaffold established as a privileged pharmacophore for potent inhibition of p300/CBP histone acetyltransferases (HATs) and aldose reductase.

Molecular Formula C11H6BrNO4
Molecular Weight 296.07 g/mol
Cat. No. B11766306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione
Molecular FormulaC11H6BrNO4
Molecular Weight296.07 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br
InChIInChI=1S/C11H6BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3H,4H2,(H,13,15,16)/t11-/m1/s1
InChIKeyHHOAGUIBCDUVTA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione: Chiral Brominated Spiro-Oxazolidinetrione for Asymmetric Synthesis and Epigenetic Probe Development


(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione (CAS 1889291-53-5, MF C₁₁H₆BrNO₄, MW 296.07) is a chiral, non-racemic spirocyclic compound comprising a 5-bromoindene moiety spiro-fused to an oxazolidine-2',3,4'-trione ring . The compound belongs to the spiro-oxazolidinedione class, a scaffold established as a privileged pharmacophore for potent inhibition of p300/CBP histone acetyltransferases (HATs) and aldose reductase [1]. The (R)-configuration at the spiro center is stereochemically defined, distinguishing it from the (S)-enantiomer (CAS 1889291-05-7), which has been demonstrated in analogous spiro-oxazolidinedione systems to produce divergent off-target inhibition profiles [2].

Why (R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione Cannot Be Replaced by Racemic, Des-Bromo, or Incorrectly Oxidized Analogs


Generic substitution with the (S)-enantiomer, the des-bromo parent, or the more common 2',4'-dione analog carries quantifiable risks rooted in documented structure-activity relationships. In spiro-oxazolidinedione p300/CBP inhibitors, spiro center chirality has been shown to profoundly alter off-target pharmacology: the (R)-enantiomer A-485 exhibits 100% SERT and 96% DAT inhibition at 10 µM, whereas the corresponding (S)-configured compounds (21 and 27) show only 9–16% SERT and 16–30% DAT inhibition, representing a 6- to 10-fold differential in off-target engagement [1]. The bromine atom at the 5-position of the indene ring provides a synthetic handle for palladium-catalyzed cross-coupling chemistry (Suzuki, Buchwald-Hartwig) that is entirely absent in the des-bromo analog, enabling late-stage diversification without scaffold redesign [2]. Furthermore, the 2',3,4'-trione oxidation state introduces an additional carbonyl at the 3'-position relative to the 2',4'-dione series, which has been exploited in spiro[1H-isoindole-1,5'-oxazolidine]-2',3(2H),4'-triones for distinct hydrogen-bonding networks and altered metabolic stability compared to their dione counterparts [3].

Quantitative Differentiation Evidence: (R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione vs. Closest Comparators


Spiro Center Chirality: (R)- vs. (S)-Configuration Diverges Off-Target Pharmacology by 6- to 10-Fold

In the spiro-oxazolidinedione class, the (R)-configuration at the spiro center (as in A-485 and by extension the target compound) produces a markedly different off-target inhibition fingerprint compared to the (S)-configuration [1]. At 10 µM, the (R)-spiro compound A-485 inhibits serotonin transporter (SERT) by 100% and dopamine transporter (DAT) by 96%, whereas the (S)-spiro analogs Compound 21 and Compound 27 inhibit SERT by only 16% and 9%, and DAT by 30% and 16%, respectively [1]. This differential establishes that procurement of the stereochemically defined (R)-enantiomer is critical for experiments where SERT/DAT off-target activity must either be exploited or controlled.

p300/CBP HAT inhibition Stereochemistry-activity relationship Off-target selectivity

Bromine Substituent at Indene C5: Enables Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom at the 5-position of the indene ring in the target compound provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is entirely absent in the des-bromo analog 2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (CAS 1889287-38-2) . Aryl bromides are established substrates for Suzuki coupling with boronic acids, typically achieving yields of 70–95% under standard conditions [1]. The des-bromo analog, as documented in vendor specifications, lacks this synthetic versatility and requires de novo scaffold redesign for analog generation .

Cross-coupling chemistry Late-stage functionalization Building block utility

Trione (2',3,4') Oxidation State vs. Dione (2',4') Analogs: Distinct Hydrogen-Bonding Capacity and Metabolic Stability

The spiro-oxazolidine-2',3,4'-trione scaffold contains an additional carbonyl at the 3'-position relative to the more common 2',4'-dione series (e.g., 5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, CAS 1889287-46-0) . In the synthesis of spiro[1H-isoindole-1,5'-oxazolidine]-2',3(2H),4'-triones, Wrobel and Dietrich (1994) demonstrated that the 3'-carbonyl introduces a structurally distinct hydrogen-bonding pattern that influences both molecular recognition and physicochemical properties compared to the 2',4'-dione congeners [1]. While direct comparative metabolic stability data for the target compound is not publicly available, the trione oxidation state has been exploited in steroid-17-spiro-5'-oxazolidine-2',3,4'-triones to modulate bioactivity, with demonstrated synthetic accessibility in 49.5–64% overall yield [2].

Oxazolidinedione scaffold Hydrogen-bonding network Metabolic stability

Spiro[indene-oxazolidine] Scaffold as p300/CBP HAT Inhibitor Pharmacophore: IC₅₀ Range from 0.49 nM to 170 nM Across Optimized Analogs

The spiro[indene-1,5'-oxazolidine] scaffold is the core pharmacophore of the first-in-class drug-like p300/CBP HAT inhibitor A-485, which exhibits IC₅₀ values of 2.6 nM for CBP-BHC and 9.8 nM for p300-BHC domains, with >1000-fold selectivity over other HAT family members [1]. Further optimization of this scaffold yielded compound 13f with an IC₅₀ of 0.49 nM for p300 HAT activity [2]. The brominated trione analog occupies a strategic intermediate position in this SAR continuum, with the bromine enabling further diversification toward optimized inhibitory potency. A related spiro-oxazolidine compound was reported to exhibit an IC₅₀ of 170 nM for p300 HAT activity, illustrating the sensitivity of potency to substitution pattern . While the target compound itself has not been profiled in published p300 HAT assays, its scaffold identity places it within a chemotype with demonstrated tractability from micromolar to sub-nanomolar potency ranges.

p300/CBP inhibition Histone acetyltransferase Epigenetic probe

Optimal Procurement-Driven Application Scenarios for (R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione


Stereochemically Defined p300/CBP HAT Inhibitor SAR Libraries with Controlled Off-Target Profiles

Medicinal chemistry teams optimizing p300/CBP histone acetyltransferase inhibitors should procure the (R)-enantiomer specifically for SAR studies where off-target pharmacology must be tightly controlled. As demonstrated in comparative spiro-oxazolidinedione profiling, the (R)-configuration produces markedly different SERT and DAT engagement than the (S)-configuration (100% vs. 9–16% SERT inhibition at 10 µM) [1]. Using the racemate or incorrect enantiomer would confound selectivity data; the (R)-enantiomer is therefore the appropriate choice for programs targeting the p300/CBP axis where serotonergic or dopaminergic off-target activity is either desired for polypharmacology or must be excluded for clean mechanistic studies [2].

Late-Stage Diversification via C5-Bromine Cross-Coupling for Focused Analog Libraries

The C5-bromine substituent on the indene ring enables palladium-catalyzed cross-coupling diversification without scaffold redesign. This compound is ideal for medicinal chemistry groups building focused libraries of spiro-oxazolidinedione analogs, as the bromine serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, each typically proceeding in 70–95% yield [1]. In contrast, the des-bromo analog requires installation of a halogen handle via electrophilic aromatic substitution or directed ortho-metalation, adding 2–4 synthetic steps and often requiring protecting group strategies [2].

Trione Scaffold Development for Enhanced Hydrogen-Bonding Pharmacophore Models

For computational chemists and structural biologists developing hydrogen-bonding pharmacophore hypotheses, the 2',3,4'-trione oxidation state provides an additional H-bond acceptor at the 3'-carbonyl position absent in the more common 2',4'-dione series. This structural feature, documented in the synthesis of spiro[1H-isoindole-1,5'-oxazolidine]-2',3(2H),4'-triones by Wrobel and Dietrich (1994), alters the electrostatic potential surface of the oxazolidine ring and may influence target binding kinetics [1]. Researchers comparing trione vs. dione scaffolds should procure both oxidation states to experimentally validate docking poses and binding free energy predictions [2].

Enantiopure Chiral Building Block for Asymmetric Spirocycle Synthesis

The (R)-configured spiro center, combined with the bromine functional handle, positions this compound as an advanced enantiopure building block for asymmetric synthesis of more complex spirocyclic architectures. The defined stereochemistry at the spiro carbon eliminates the need for chiral resolution at later synthetic stages, and the bromine allows for subsequent functionalization while maintaining configurational integrity [1]. This is particularly valuable for academic and industrial groups synthesizing spirocycle-focused compound collections where enantiomeric purity (>98% as specified by vendors) is a critical quality attribute [2].

Quote Request

Request a Quote for (R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.